2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
CAS No.:
Cat. No.: VC15688908
Molecular Formula: C20H24ClN5O
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24ClN5O |
|---|---|
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+ |
| Standard InChI Key | OJMMFQAUGAEHRY-XQNSMLJCSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3 |
| Canonical SMILES | CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide is a Schiff base derivative integrating a piperazine core, a 2-chlorobenzyl substituent, and a pyridine-based hydrazide moiety. The IUPAC name reflects its composition:
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Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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2-Chlorobenzyl group: Attached to the piperazine nitrogen, contributing lipophilicity and electronic effects.
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Acetohydrazide linker: Connects the piperazine to a pyridinyl ethylidene group, forming a conjugated system that may enhance bioactivity .
The compound’s structure aligns with derivatives explored for antimicrobial and anticancer properties, as seen in studies on analogous piperazine-hydrazide hybrids .
Synthesis and Characterization
Synthetic Pathway
The synthesis likely follows a multi-step protocol, as outlined for related compounds in the thesis by Joshi (2012) :
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Formation of the piperazine intermediate: 1-(2-Chlorobenzyl)piperazine is synthesized via nucleophilic substitution between piperazine and 2-chlorobenzyl chloride.
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Acetohydrazide preparation: Ethyl 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetate is condensed with hydrazine hydrate to yield 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide.
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Schiff base formation: Reaction with 3-acetylpyridine in ethanol under acidic conditions (e.g., glacial acetic acid) forms the final product .
Reaction Scheme:
Physicochemical Properties
While explicit data for this compound is limited, analogs exhibit:
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Melting Points: 180–220°C (decomposition common due to hydrazide instability).
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) but poor in water.
Spectroscopic Profiling
Key spectral features inferred from related structures :
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IR Spectroscopy:
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: 1600–1620 cm (Schiff base stretch).
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: 3200–3300 cm (hydrazide NH).
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H NMR:
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Piperazine protons: δ 2.5–3.5 ppm (multiplet, CH groups).
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Pyridinyl protons: δ 7.5–8.5 ppm (aromatic H).
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Hydrazide NH: δ 9.5–10.5 ppm (broad singlet).
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Biological Activities and Mechanisms
Anticancer Hypotheses
Schiff bases with piperazine scaffolds exhibit apoptosis-inducing effects via caspase-3 activation. Molecular docking studies on analogs suggest inhibition of tyrosine kinases (e.g., EGFR) .
Comparative Analysis with Analogous Compounds
Future Directions
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In vitro screening: Prioritize antimicrobial and cytotoxicity assays.
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Structural optimization: Explore substituents on the pyridine ring for enhanced bioavailability.
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Mechanistic studies: Investigate interactions with bacterial DNA gyrase or tubulin polymerization.
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